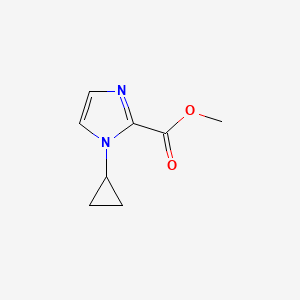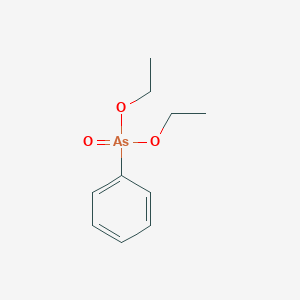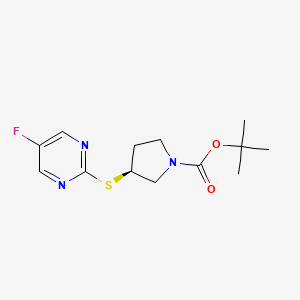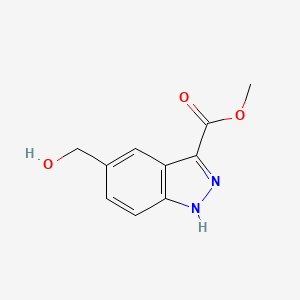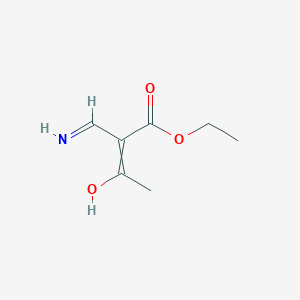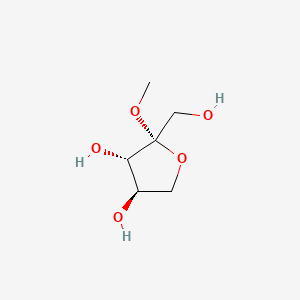
4-Hydroxybutyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybutyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O4S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is esterified with a 4-hydroxybutyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxybutyl 4-methylbenzenesulfonate can be synthesized through the esterification of 4-hydroxybutanol with 4-methylbenzenesulfonyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 4-oxobutyl 4-methylbenzenesulfonate.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Oxobutyl 4-methylbenzenesulfonate.
Reduction: this compound.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxybutyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-hydroxybutyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the sulfonate group can act as a leaving group in nucleophilic substitution reactions. These interactions can influence the reactivity and stability of the compound in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonic acid: The parent compound, which lacks the 4-hydroxybutyl group.
4-Hydroxybutyl benzenesulfonate: A similar compound where the methyl group on the benzene ring is absent.
4-Hydroxybutyl 4-chlorobenzenesulfonate: A derivative where the methyl group is replaced by a chlorine atom.
Uniqueness
4-Hydroxybutyl 4-methylbenzenesulfonate is unique due to the presence of both the 4-hydroxybutyl and 4-methyl groups. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
6972-09-4 |
|---|---|
Formule moléculaire |
C11H16O4S |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
4-hydroxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3 |
Clé InChI |
STLYIJKWJRYPCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






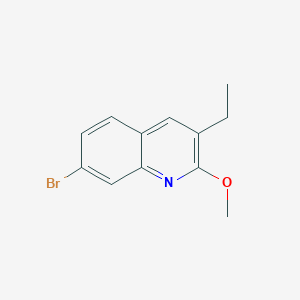
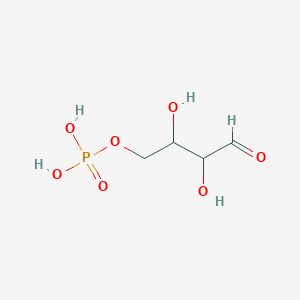
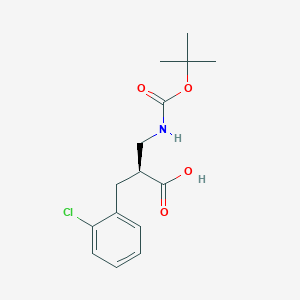
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
